[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid

TiO2 surface anchoring desorption kinetics dye-sensitized solar cells

[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid (CAS 194800-56-1; C10H10N2O6P2; MW 316.14) is a bifunctional ligand combining a 2,2'-bipyridine metal-chelating core with two terminal phosphonic acid (–PO3H2) anchoring groups at the 4 and 4' positions. It belongs to the class of polypyridyl phosphonate linkers used in metal-organic frameworks (MOFs), coordination polymers, and surface-bound chromophore–catalyst assemblies for dye-sensitized solar cells (DSSCs) and dye-sensitized photoelectrosynthesis cells (DSPECs).

Molecular Formula C10H10N2O6P2
Molecular Weight 316.14 g/mol
CAS No. 194800-56-1
Cat. No. B069761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid
CAS194800-56-1
Molecular FormulaC10H10N2O6P2
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O
InChIInChI=1S/C10H10N2O6P2/c13-19(14,15)7-1-3-11-9(5-7)10-6-8(2-4-12-10)20(16,17)18/h1-6H,(H2,13,14,15)(H2,16,17,18)
InChIKeyMQBIGZBUVUVDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bipyridine-4,4'-diyldiphosphonic Acid (CAS 194800-56-1): Baseline Identity for Procurement Specifications


[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid (CAS 194800-56-1; C10H10N2O6P2; MW 316.14) is a bifunctional ligand combining a 2,2'-bipyridine metal-chelating core with two terminal phosphonic acid (–PO3H2) anchoring groups at the 4 and 4' positions [1]. It belongs to the class of polypyridyl phosphonate linkers used in metal-organic frameworks (MOFs), coordination polymers, and surface-bound chromophore–catalyst assemblies for dye-sensitized solar cells (DSSCs) and dye-sensitized photoelectrosynthesis cells (DSPECs) [2][3]. The compound is commercially available at ≥97% purity (typical research-grade specification) .

Why 2,2'-Bipyridine-4,4'-diyldiphosphonic Acid Cannot Be Replaced by Generic Bipyridine Anchoring Ligands: The Quantitative Stability Gap


The 4,4'-bisphosphonic acid substitution pattern on the 2,2'-bipyridine scaffold confers anchoring and electronic properties that cannot be replicated by the widely used 4,4'-dicarboxylic acid analog or by the 5,5'-bisphosphonic acid isomer. Quantitatively, the phosphonate anchor provides a binding constant to TiO2 that is two orders of magnitude higher than carboxylate (KB ≈ 10^5 vs ≈ 10^3) and a desorption rate ten-fold slower (kd ≈ 10^−5 s^−1 vs ≈ 10^−4 s^−1) [1]. Isomerically, the 4,4'-bisphosphonic acid regioisomer delivers 90–95% photoconversion efficiency on the metal-to-ligand charge transfer (MLCT) band, compared to only 60–65% for the 5,5'-analog in identical device architectures [2]. These differences are large enough that substituting a generic carboxylate or isomeric phosphonate ligand leads to quantifiably lower surface loading stability and device photocurrent.

Quantitative Differentiation Evidence for [2,2'-Bipyridine]-4,4'-diyldiphosphonic Acid: Head-to-Head Comparator Data


Phosphonate vs. Carboxylate Anchoring: Two-Orders-of-Magnitude Higher TiO2 Binding Constant and Ten-Fold Slower Desorption Rate

The phosphonic acid anchoring group of [2,2'-bipyridine]-4,4'-diyldiphosphonic acid provides dramatically stronger binding to TiO2 surfaces compared to the widely used 4,4'-dicarboxylic acid analog. In head-to-head measurements under identical conditions, the phosphonate anchor exhibits a binding constant KB ≈ 10^5, two orders of magnitude higher than the carboxylate anchor (KB ≈ 10^3), and a first-order desorption rate constant kd ≈ 10^−5 s^−1, ten-fold slower than carboxylate (kd ≈ 10^−4 s^−1). Both values were measured on anatase TiO2 in aqueous media at pH 1–10 using the Langmuir adsorption model [1]. Independent work on porphyrin sensitizers confirmed that phosphonate-linked dyes are 'considerably less labile' than carboxylate-linked dyes under alkaline conditions, with carboxylate-linked dyes readily leached from TiO2 surfaces [2].

TiO2 surface anchoring desorption kinetics dye-sensitized solar cells

Proton Conductivity in Cu(II) Coordination Polymer: ~100× Higher Than Benchmark Phosphonate MOFs at Comparable Humidity

The Cu(II) one-dimensional coordination polymer [Cu(H3L)Cl]n synthesized directly from [2,2'-bipyridine]-4,4'-diyldiphosphonic acid (H4L) achieves proton conductivity of 1.97 × 10^−3 to 4.32 × 10^−3 S cm^−1 at 100 °C across 35–98% relative humidity (RH) [1]. This is approximately two orders of magnitude higher than the proton conductivity of benchmark phosphonate-based MOFs such as BAM-1 (4.9 × 10^−5 S cm^−1) and BAM-2 (4.4 × 10^−5 S cm^−1), which were measured at 90 °C and 98% RH using phenylene diphosphonate linkers [2]. The enhanced conductivity in the bipyridine-phosphonate system is attributed to the 3D hydrogen-bonded supramolecular network formed between exposed phosphonic acid groups of adjacent 2D layers, creating continuous proton-hopping pathways [1].

proton conduction coordination polymer fuel cell membranes

DSSC Power Conversion Efficiency: ≥8.0% Achieved with Amphiphilic Ru(II) Sensitizer Using the Phosphonate Anchor

The amphiphilic ruthenium complex cis-Ru(dpbpy)(dnbpy)(NCS)2 (dpbpy = 4,4'-diphosphonic acid-2,2'-bipyridine; dnbpy = 4,4'-dinonyl-2,2'-bipyridine) delivered ≥8.0% power conversion efficiency (PCE) under standard AM 1.5 simulated sunlight in nanocrystalline TiO2 DSSCs [1]. For context, the benchmark carboxylate-anchored sensitizer cis-Ru(H2dcb)2(NCS)2 (N3 dye, H2dcb = 4,4'-dicarboxylic acid-2,2'-bipyridine) achieves ~10% PCE under comparable conditions, but suffers from well-documented desorption instability at neutral-to-basic pH [2]. The ≥8.0% PCE of the phosphonate-anchored system represents a competitive efficiency while providing the quantified surface-binding longevity advantages documented in Evidence Item 1 [3]. Notably, the cis-RuL2(NCS)2 complex using this ligand achieves 90–95% internal photoconversion efficiency on the MLCT absorption band [4].

dye-sensitized solar cell power conversion efficiency ruthenium sensitizer

Regioisomeric Advantage: 4,4'-Bisphosphonate Delivers 90–95% Photoconversion Efficiency vs. 60–65% for the 5,5'-Isomer

In a systematic comparison of regioisomeric bisphosphonated bipyridine ligands, Ru(II) complexes bearing 2,2'-bipyridine-4,4'-bisphosphonic acid (the 4,4'-isomer) achieved 90–95% photoconversion efficiency on the MLCT absorption band in sandwich regenerative photovoltaic cells. In contrast, complexes using the 5,5'-bisphosphonic acid isomer delivered only 60–65% photoconversion efficiency under identical measurement conditions [1]. The difference arises from the more favorable electronic coupling in the 4,4'-substitution pattern, which places the phosphonate anchoring groups in conjugation with the metal-binding bipyridine nitrogens, enabling more efficient electron injection from the photoexcited dye into the TiO2 conduction band. This ~30 percentage-point gap demonstrates that the 4,4'-regioisomer is not interchangeable with the 5,5'-isomer; choosing the wrong isomer would result in nearly a halving of the photocurrent generation efficiency.

regioisomer comparison photoconversion efficiency bipyridine ligand design

Redox Tunability Across a 0.37 V Range Through Ancillary Ligand Modification While Retaining the Phosphonate Anchor

A family of Ru(II) polypyridyl complexes of the type [Ru(4,4'-R2-bpy)2(4,4'-(PO3H2)2-bpy)]2+ was systematically synthesized, where 4,4'-(PO3H2)2-bpy = [2,2'-bipyridine]-4,4'-diylbis(phosphonic acid) serves as the invariant surface-anchoring ligand. By varying the R substituent on the ancillary 4,4'-R2-bpy ligands (R = OCH3, CH3, H, Br), the ground-state Ru(III/II) redox potential was tuned from 1.08 V to 1.45 V vs. NHE (a span of 0.37 V) while the phosphonate anchoring unit remained unchanged. The ligand variations caused negligible shift in MLCT absorption energies, but emission energies decreased systematically from λmax = 644 nm (R = OCH3) to 708 nm (R = Br) [1]. This contrasts with carboxylate-anchored systems where the anchoring group itself participates in the electronic structure, complicating independent tuning of surface binding and redox properties [2].

redox tuning ruthenium polypyridyl photoelectrosynthesis

Interfacial Electron Injection: Faster Kinetics Through Phosphonate vs. Carboxylate When a CH2 Spacer Is Present

Subpicosecond IR absorption spectroscopy was used to directly compare electron injection rates from Re(I) complexes bearing either phosphonate or carboxylate anchoring groups into TiO2 and SnO2. For the pair ReC1P (Lp = 2,2'-bipyridine-4,4'-bis-CH2-PO3H2) vs. ReC1A (LA = 2,2'-bipyridine-4,4'-bis-CH2-COOH), injection was consistently faster through the phosphonate anchor on both oxides. DFT calculations attributed this to stronger electronic coupling between the bpy π* orbital and Ti 3d states mediated by the phosphonate group when a CH2 spacer insulates the anchor from the bipyridine ring [1]. For complexes without a CH2 spacer (direct attachment, e.g., RuN3 vs. RuN3P), injection kinetics on TiO2 were biphasic: the carboxylate group enhanced the sub-100 fs component, but the phosphonate group gave faster injection in the slower kinetic phase, yielding overall comparable net injection rates [1].

interfacial electron transfer injection kinetics subpicosecond spectroscopy

Validated Application Scenarios for [2,2'-Bipyridine]-4,4'-diyldiphosphonic Acid Based on Quantitative Evidence


Long-Lifetime Dye-Sensitized Solar Cells (DSSCs) Requiring Resistance to Dye Leaching

In DSSCs operating under thermal stress or near-neutral pH where carboxylate-anchored dyes (e.g., N3, N719) undergo rapid desorption (kd ≈ 10^−4 s^−1), substituting with phosphonate-anchored sensitizers built on [2,2'-bipyridine]-4,4'-diyldiphosphonic acid reduces the desorption rate by a factor of ~10 (kd ≈ 10^−5 s^−1) while maintaining competitive PCE (≥8.0%) [1][2]. This directly addresses the primary failure mode of carboxylate-based DSSCs in outdoor or humid operating environments.

Proton-Exchange Membrane Fuel Cells (PEMFCs) Exploiting High Proton Conductivity Coordination Polymers

Coordination polymers synthesized from this ligand, such as [Cu(H3L)Cl]n, exhibit proton conductivities in the 10^−3 S cm^−1 range at 100 °C (35–98% RH), outperforming benchmark phosphonate MOFs (BAM-1, BAM-2) by ~40–88× [3][4]. Researchers developing water-stable, non-fluorinated proton conductors for intermediate-temperature fuel cells can leverage this building block to achieve conductivities approaching Nafion-like levels in a crystalline, structurally tunable platform.

Dye-Sensitized Photoelectrosynthesis Cells (DSPECs) for Solar Water Splitting with Independently Tunable Chromophores

The phosphonate anchor of [2,2'-bipyridine]-4,4'-diyldiphosphonic acid enables stable surface immobilization of Ru(II) chromophores on TiO2 photoanodes while allowing systematic redox tuning (1.08–1.45 V vs. NHE) through ancillary ligand modification, without perturbing the anchoring chemistry [5]. This modularity is exploited in chromophore–catalyst assemblies for light-driven water oxidation, where the ligand has been demonstrated to support photodriven accumulation of two oxidative equivalents at a single catalytic site via cross-surface electron transfer on TiO2 [6].

Heterogeneous Catalysis and Sensing Platforms Exploiting Regioisomer-Specific Binding Geometry

The 4,4'-bisphosphonic acid substitution pattern provides a linear, ditopic binding geometry that is structurally distinct from the bent geometry of the 5,5'-isomer. This linear arrangement is preferable for constructing 2D layered coordination polymers and MOFs where predictable pore architecture is required [3]. The ~30 percentage-point photoconversion efficiency advantage of the 4,4'-isomer over the 5,5'-isomer in photovoltaic devices [7] further validates that the specific regioisomer (CAS 194800-56-1) must be specified for applications where electronic coupling between the metal center and the anchoring surface is critical.

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